4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial synthesis would scale up these reactions, often with optimizations for cost, yield, and safety. The use of catalysts, controlled temperature, and pressure conditions may be necessary to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : While certain parts of the molecule may be resistant, specific reduction conditions could modify other functional groups.
Substitution: : Halogenated compounds like this are prone to nucleophilic substitution reactions, where the bromine can be replaced under the right conditions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include permanganates or peroxides.
Reduction: : Agents such as hydrides or catalytic hydrogenation can be used.
Substitution: : Nucleophiles like amines or thiols could be involved in substitution reactions.
Major Products
The resulting products from these reactions will vary depending on the specific conditions and reagents used but might include a variety of modified pyrazole and benzothiazole derivatives.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its bioactive functional groups suggest potential roles in modulating biological pathways, possibly leading to applications in biochemistry and pharmacology.
Medicine
There may be therapeutic potential, particularly if the compound exhibits biological activity against certain targets, such as enzymes or receptors.
Industry
Industrial applications could include the development of new materials or as intermediates in the production of complex organic molecules.
Mechanism of Action
The specific mechanism by which 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide exerts its effects would depend on its interactions at the molecular level. It could involve binding to particular proteins or enzymes, altering their activity through mechanisms such as inhibition or activation.
Comparison with Similar Compounds
Compared to structurally related compounds, 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide may possess unique features due to its combination of functional groups, which can influence its reactivity and biological activity. Similar compounds might include other pyrazole derivatives or benzothiazole-based molecules, each with their distinct properties and applications.
Conclusion
This compound is a compound with intriguing potential across various fields of science and industry, thanks to its rich chemistry and functional versatility. Further research into its properties and applications could unlock new avenues for scientific discovery and innovation.
Properties
IUPAC Name |
4-bromo-1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O3S2/c1-18-6-8(14)11(17-18)12(19)16-13-15-9-4-3-7(23(2,20)21)5-10(9)22-13/h3-6H,1-2H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCSYGFSOZDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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